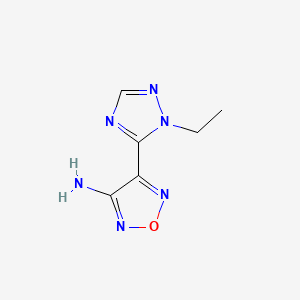

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine

Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with an amine group and at the 4-position with a 1-ethyl-1H-1,2,4-triazole moiety. This structural motif places it within a broader class of 1,2,5-oxadiazol-3-amine derivatives, which are recognized for their diverse pharmacological and materials science applications. The ethyl-triazole substituent introduces steric and electronic effects that influence solubility, stability, and biological interactions.

The compound’s pharmacological relevance is inferred from related derivatives. For instance, 1,2,5-oxadiazol-3-amine analogs with heterocyclic substituents exhibit anti-proliferative activity in marine embryo models and human cancer cell lines, likely due to interactions with cellular targets such as kinases or DNA repair enzymes . Additionally, structural analogs in materials science (e.g., nitro-substituted oxadiazoles) demonstrate high thermal stability and low sensitivity, though the ethyl-triazole group may prioritize drug-like properties over energetic applications .

Properties

Molecular Formula |

C6H8N6O |

|---|---|

Molecular Weight |

180.17 g/mol |

IUPAC Name |

4-(2-ethyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine |

InChI |

InChI=1S/C6H8N6O/c1-2-12-6(8-3-9-12)4-5(7)11-13-10-4/h3H,2H2,1H3,(H2,7,11) |

InChI Key |

SQHKEKSGFJGBFD-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2=NON=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-ethyl-1H-1,2,4-triazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then treated with a suitable nitrile oxide to yield the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal activities.

Medicine: Explored for its anticancer properties and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be due to the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The ethyl-triazole group likely enhances solubility in polar solvents compared to aromatic substituents (e.g., fluorophenyl or nitrophenyl), which increase hydrophobicity .

- Electronic Effects : Nitro groups (e.g., in LLM-192) enhance electron-withdrawing character, critical for energetic materials, whereas the ethyl-triazole may donate electrons, favoring biological interactions .

- Steric Impact : Bulky substituents like triazole or pyrrole may hinder crystallinity, affecting synthesis and purification .

Pharmacological and Functional Activities

- Anti-Proliferative Activity : Pyrrole-substituted oxadiazoles inhibit cancer cell proliferation (IC₅₀ values in µM range), with activity modulated by substituent electronics. The ethyl-triazole group’s basicity may enhance target binding .

- Energetic Applications : Nitro groups in LLM-192 and ANAZF contribute to high density (1.8–2.0 g/cm³) and positive heat of formation, whereas ethyl-triazole derivatives are less likely to be explosive .

Spectroscopic and Physical Properties

- IR/NMR : NH₂ groups in oxadiazoles show IR peaks at ~3400 cm⁻¹. Ethyl-triazole substituents would produce distinct ¹H NMR signals: ethyl CH₃ (δ ~1.4 ppm, triplet), triazole CH (δ ~8.5 ppm), and NH₂ (δ ~4.2 ppm, broad), differing from methylpyrrole (δ ~2.1 ppm) or aromatic protons .

- Melting Points : Nitro-substituted analogs (e.g., LLM-192) have higher melting points (>150°C) compared to heterocyclic derivatives (~80–100°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.